Fistularin 3
Description
Properties
Molecular Formula |
C31H30Br6N4O11 |
|---|---|
Molecular Weight |
1114 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27+,30+,31-/m0/s1 |
InChI Key |
TURTULDFIIAPTC-FNAGZWQBSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@]5(C4)C=C(C(=C([C@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Synonyms |
11-epi-fistularin-3 fistularin 3 |
Origin of Product |
United States |
Ecological and Biological Origins of Fistularin 3
Elucidation of Producing Organisms and Associated Symbionts
The production of Fistularin 3 has been attributed to several marine sponge species and is also linked to the biosynthetic activities of associated marine bacteria.
Fistularin 3 and its derivatives have been isolated from a variety of marine sponges, primarily belonging to the order Verongida. mdpi.com The initial isolation of Fistularin 3 was from Aplysina fistularis forma fulva in 1979. mdpi.com Since then, this compound and its analogues have been identified in several other sponge genera and species.
Notably, sponges of the genus Aplysina are well-documented producers of a diverse array of brominated secondary metabolites, including Fistularin 3. researchgate.netnih.gov Species such as Aplysina archeri and Aplysina fistularis insularis have been identified as sources of this compound. nih.govcedia.edu.ecnih.gov
The marine sponge Ecionemia acervus, belonging to the order Astrophorida, has also been found to produce Fistularin 3 and several of its derivatives. nih.govresearchgate.netnih.govresearchgate.net This finding is of chemotaxonomic interest as most bromotyrosine metabolites are characteristic of the order Verongida. mdpi.com
Another significant source is the genus Suberea, with Suberea clavata being a known producer of 11-epi-fistularin-3, a stereoisomer of Fistularin 3. mdpi.comifremer.frnih.gov Research on Suberea clavata from the South-Pacific led to the isolation of a substantial amount of this compound, facilitating detailed stereochemical studies. mdpi.com
Furthermore, the tropical marine sponge Agelas oroides has been shown to produce derivatives of Fistularin 3, including agelorin A, agelorin B, and 11-epi-fistularin-3. nih.govcrossref.orgsemanticscholar.orgnih.gov
Table 1: Marine Sponge Species Producing Fistularin 3 and its Derivatives
| Genus | Species | Compound(s) |
|---|---|---|
| Aplysina | fistularis forma fulva | Fistularin 3 mdpi.com |
| archeri | Fistularin 3, 11-ketofistularin 3 nih.gov | |
| fistularis insularis | Fistularin 3, 11-deoxyfistularin-3 cedia.edu.ecnih.gov | |
| Ecionemia | acervus | Fistularin 3 and its derivatives nih.govresearchgate.netnih.gov |
| Suberea | clavata | 11-epi-fistularin-3 mdpi.comnih.gov |
There is growing evidence that symbiotic microorganisms residing within marine sponges are responsible for the biosynthesis of many sponge-derived secondary metabolites. In the case of Fistularin 3, a significant breakthrough was the identification of its production by a marine bacterium.
The bacterium Pseudovibrio denitrificans Ab134, which was isolated from the marine sponge Arenosclera brasiliensis, has been shown to produce Fistularin 3 in culture. nih.govnih.govacs.org This was a landmark discovery as it provided the first unambiguous evidence that bromotyrosine-derived alkaloids, previously thought to be exclusive to Verongida sponges, can be biosynthesized by a marine bacterium. nih.gov This finding suggests that microorganisms may be the true producers of Fistularin 3 and its derivatives, with the sponge host potentially accumulating these compounds. The ability to culture the producing bacterium opens up possibilities for a sustainable supply of these bioactive molecules for further research and development. nih.gov
Investigation of Ecological Roles and Chemical Ecology
The production of secondary metabolites like Fistularin 3 by marine sponges is not arbitrary; these compounds often play crucial roles in the survival and interaction of the organism within its environment.
Marine sponges, being sessile organisms, have evolved chemical defenses to deter predators and prevent biofouling, the undesirable accumulation of microorganisms, algae, and invertebrates on their surfaces. plos.orgresearchgate.netnih.govresearchgate.net Bromotyrosine derivatives, including Fistularin 3, are believed to be key components of these chemical defense systems. researchgate.net
In addition to anti-predator defense, these compounds can also inhibit the settlement and growth of fouling organisms. nih.gov The surface of a marine sponge is a prime substrate for colonization by other marine life, and the production of antifouling compounds is a critical strategy for maintaining clean surfaces necessary for filter-feeding and respiration.
The chemical profiles of marine sponges, including the concentrations and types of secondary metabolites, can exhibit significant variability. This variation can occur between different species (inter-species) and even among individuals of the same species (intra-species).
Different species of sponges produce distinct derivatives of Fistularin 3. For example, Aplysina archeri produces both Fistularin 3 and 11-ketofistularin 3, while Agelas oroides produces agelorins and 11-epi-fistularin-3. nih.govcrossref.org This inter-species variability in chemical composition likely reflects different evolutionary pressures and ecological niches.
Intra-species variability is also a noted phenomenon. The stereochemistry of Fistularin 3, specifically at the C11 position, has been found to vary in sponges collected from different geographical locations. acs.org This stereochemical heterogeneity may be due to the involvement of different microbial symbionts or variations in the enzymatic pathways responsible for biosynthesis. acs.org Such chemical variations can have significant ecological implications, potentially leading to differences in the effectiveness of chemical defenses against local predator populations or fouling communities. This variability underscores the dynamic nature of chemical ecology in marine environments.
Biosynthetic Pathways and Enzymatic Studies of Fistularin 3
Elucidation of Precursor Incorporation and Metabolic Routes
Studies employing labeled precursors have provided significant insights into how marine sponges construct the intricate framework of fistularin 3.
Phenylalanine and Tyrosine as Biosynthetic Precursors
Research has demonstrated that phenylalanine and tyrosine serve as fundamental building blocks for the bromotyrosine unit found in bromoisoxazoline alkaloids, including fistularin 3. mdpi.comunige.it Specifically, studies using radiolabeled amino acids like 14C-L-Tyrosine, 14C-L-3-bromotyrosine, and 14C-L-3,5-dibromotyrosine have shown their incorporation into these compounds. mdpi.com Phenylalanine is converted to tyrosine, which then enters the pathway for brominated tyrosine derivative biosynthesis. mdpi.comunige.it
Data from precursor feeding studies highlight the efficiency of this incorporation:
| Precursor | Incorporation into Bromotyrosine Unit | Reference |
| 14C-L-Tyrosine | Demonstrated | mdpi.com |
| 14C-L-3-bromotyrosine | Demonstrated | mdpi.com |
| 14C-L-3,5-dibromotyrosine | Demonstrated | mdpi.com |
| L-Phenylalanine | Demonstrated (via conversion to tyrosine) | mdpi.comunige.it |
These findings underscore the central role of these aromatic amino acids in initiating the biosynthetic cascade towards fistularin 3.
Bromination and Cyclization Pathways
Following the incorporation of tyrosine, key modifications involve bromination and cyclization steps. The biosynthesis of spiroisoxazolines, a core moiety of fistularin 3, is proposed to involve tyrosine intermediates with O-methyl groups. nih.gov These intermediates are then metabolized into oxime-grouped intermediates, which subsequently form intermediaries containing an arene oxide. nih.gov A nucleophilic attack of the oxime on either the epoxide or the phenol (B47542) is suggested to trigger the breaking of the epoxide ring, leading to the formation of the isoxazole (B147169) ring system. nih.gov
While the precise sequence and intermediates can vary among different bromotyrosine derivatives, the general theme involves halogenation (primarily bromination in the case of fistularin 3) of the aromatic ring and subsequent cyclization reactions to form the characteristic spirocyclic structures. unige.ituni-muenchen.de The degree of halogenation and the mode of cyclization contribute to the structural diversity observed in this class of compounds. unige.it
Enzymology of Fistularin 3 Biosynthesis
The complex structural transformations involved in fistularin 3 biosynthesis are catalyzed by specific enzymes.
Characterization of Key Enzymes (e.g., Haloperoxidases, Monooxygenases)
Haloperoxidases are crucial enzymes in the biosynthesis of brominated marine natural products, including bromotyrosine derivatives like fistularin 3. These enzymes catalyze the introduction of bromine atoms onto the aromatic ring of tyrosine precursors. unige.it The presence and activity of haloperoxidases are strongly implicated in the halogenation patterns observed in fistularin 3 and related compounds. unige.it
While specific monooxygenases directly involved in fistularin 3 biosynthesis are not extensively detailed in the provided information, monooxygenases are generally known to catalyze hydroxylation reactions and other oxidative transformations in secondary metabolism. Their potential involvement in steps such as the formation of hydroxyl groups or the modification of side chains within the fistularin 3 structure is plausible, given the oxidative steps in the proposed cyclization pathways involving arene oxides. nih.gov Research on the biosynthesis of related marine natural products often highlights the role of various oxidative enzymes.
Enantiodivergent Steps in Spirocyclohexadienylisoxazoline Moiety Formation
Fistularin 3 contains spirocyclohexadienylisoxazoline moieties. nih.gov Studies on the stereochemistry of fistularin 3 and its derivatives have revealed the existence of stereoisomers with different configurations at specific chiral centers, such as C-11 and C-17. nih.gov For instance, 11-epi-fistularin-3 is a C-11 stereoisomer of fistularin-3. nih.govnih.gov Variability in the C-11 configuration in fistularin-3 samples has been observed, suggesting the possibility of enantiodivergent enzymatic steps or biotransformation processes occurring in the sponge or its associated microbial flora. nih.govacs.org
Research utilizing techniques like microscale LCMS-Marfey's analysis and Mosher's ester analysis has been employed to determine the absolute stereochemistry at these chiral centers, providing evidence for specific configurations like 17(R) in 11-deoxyfistularin-3 and (+)-1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R) in a newly defined stereoisomer of fistularin-3. nih.gov This stereochemical diversity points towards enzymatic control over the formation of these chiral centers, potentially involving enantiodivergent enzymes or pathways.
Microbial Biotransformation and Production Research
Marine sponges are known to harbor diverse microbial communities, and these symbionts can play a significant role in the production and biotransformation of secondary metabolites, including bromotyrosine derivatives. frontiersin.orgescholarship.org The stereochemical heterogeneity observed in fistularin-3 samples has led to the suggestion that native biotransformation by the sponge's associated microbial flora might contribute to this variability. acs.org
Research into the microbial associates of Aplysina species has identified bacteria, such as Pseudovibrio species, that are part of the stable microbiome of these sponges. frontiersin.org Studies have reported bromotyrosine-derived alkaloids from cultures of Pseudovibrio strains isolated from sponges. frontiersin.org While direct microbial production of the complete fistularin 3 structure by isolated symbionts may be complex, the potential for microbial biotransformation of precursors or related compounds exists. acs.orgfrontiersin.org
Investigating the metabolic capabilities of these sponge-associated microbes could provide insights into alternative or complementary pathways for the production or modification of fistularin 3 and related bromotyrosine alkaloids. This area of research explores the potential for utilizing microbial systems for the sustainable production of these valuable natural products.
Stereochemical Investigations and Structural Research Methodologies
Absolute and Relative Stereochemistry Determination Studies
The determination of the absolute and relative stereochemistry of Fistularin 3 has been a significant area of research, employing various chemical and spectroscopic methods. The presence of multiple stereogenic centers, particularly at the secondary carbinols C-11 and C-17, has contributed to the complexity and the observation of different stereoisomers. nih.gov
Application of Mosher's Method and Derivatives
Mosher's method, specifically the modified Mosher's ester analysis, has been a key technique for assigning the absolute configuration of chiral centers in Fistularin 3, particularly those bearing hydroxyl groups. This method involves the derivatization of the hydroxyl group with (S)- and (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chlorides to form diastereomeric esters. The analysis of the proton NMR chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters allows for the determination of the absolute configuration of the carbinol center. nih.govresearchgate.netmdpi.comnih.govnih.gov
Studies have utilized modified Mosher's ester analysis to determine the configuration of the four secondary carbon centers in Fistularin 3, including C-11 and C-17. nih.govresearchgate.netmdpi.com For instance, the modified Mosher's ester analysis was used to assign the configuration of a new stereoisomer of Fistularin 3 isolated from Ecionemia acervus as 1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R). nih.govmdpi.com Similarly, the absolute configurations of C-11 and C-17 in (+)-11(R), 17(S)-fistularin-3 were established using the Mosher method, involving the preparation and analysis of tetraacylated Mosher esters. nih.govmdpi.com
Chiral Center Assignment (e.g., C-11, C-17) and Epimer Differentiation
Assigning the configuration of chiral centers, particularly at C-11 and C-17, has been challenging due to the presence of stereoisomers with differing configurations at these positions. nih.govfrontiersin.org Initially, not all stereoisomers were fully characterized due to factors such as similar NMR spectra and issues with crystal formation for X-ray analysis. nih.govird.fr
Microscale LCMS-Marfey's analysis has been employed to determine the absolute stereochemistry of C-11, leading to the classification of Fistularin 3 into (+)-11(S)-fistularin-3 and (+)-11-epi-fistularin-3. nih.govresearchgate.netsigmaaldrich.com The configuration of C-17 has also been investigated using Mosher's ester analysis, with one study assigning it as 17(R) in 11-deoxyfistularin-3. nih.gov More recently, complete assignments of the absolute configurations for both C-11 and C-17 have been achieved for specific stereoisomers, such as (+)-11(R), 17(S)-11-epi-fistularin-3, through a combination of chemical modifications and Mosher's technology. ird.frresearchgate.net
Differentiation between epimers, particularly at C-11, has been noted through subtle differences in their 1H and 13C NMR spectra and optical rotation values. nih.govmdpi.com For example, 11-epi-fistularin-3 isolated from Agelas oroides showed small but significant differences in 13C NMR shifts at C-11 compared to Fistularin 3. nih.gov
Stereochemical Heterogeneity Across Source Organisms and Its Research Implications
Fistularin 3 and its stereoisomers have been isolated from various marine sponges, predominantly from the order Verongiida, but also from other orders like Astrophorida. nih.govresearchgate.net Interestingly, the stereochemistry of Fistularin 3 has been reported to vary depending on the sponge genus and the collection site. mdpi.com This stereochemical heterogeneity across source organisms has implications for research, suggesting potential differences in biosynthetic pathways or enzymatic activity among different sponge species or their associated microorganisms. mdpi.com The isolation of Fistularin 3 from bacterial cultures also raises questions about the true producers of these compounds and the potential for microbial production of specific stereoisomers. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Advanced spectroscopic and analytical techniques are indispensable for the structural elucidation and stereochemical characterization of complex natural products like Fistularin 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
NMR spectroscopy, including both 1D (1H and 13C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY/ROESY), is fundamental for determining the planar structure and providing insights into the relative stereochemistry of Fistularin 3. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netscielo.brscielo.brbenthamopenarchives.comifremer.frbenthamopenarchives.comsemanticscholar.orgnih.govresearchgate.net Analysis of chemical shifts and coupling constants in 1H NMR spectra helps in identifying different proton environments and their relationships. frontiersin.orgnih.govmdpi.comscielo.br 13C NMR provides information about the carbon skeleton and functional groups. nih.govmdpi.com
Two-dimensional NMR experiments are crucial for establishing connectivity and relative configurations. COSY spectra reveal correlations between coupled protons, aiding in the identification of spin systems. nih.govresearchgate.netnih.govmdpi.com HMBC correlations connect protons to carbons multiple bonds away, helping to piece together the molecular framework and locate substituents. mdpi.comresearchgate.netmdpi.comdntb.gov.ua NOESY or ROESY experiments provide spatial proximity information between protons, which is vital for determining relative stereochemistry and conformation. researchgate.netresearchgate.net
Despite the power of NMR, the similarity of 1H and 13C NMR spectra among Fistularin 3 stereoisomers can sometimes lead to confusion regarding the absolute configurations of C-11 and C-17. nih.govnih.govird.frmdpi.com However, detailed comparison of NMR data between different stereoisomers has been used to establish stereochemical homogeneity within a series of related compounds isolated from the same source. nih.govresearchgate.netresearchgate.netresearchgate.netgnu.ac.kr
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly HRESIMS, is essential for determining the accurate molecular weight and elemental composition of Fistularin 3 and its derivatives. mdpi.comresearchgate.netscielo.brbenthamopenarchives.comifremer.frbenthamopenarchives.comnih.govresearchgate.netcnrs.frbeilstein-journals.org HRMS data provides crucial confirmation of the molecular formula, which is a fundamental step in structural elucidation. mdpi.comnih.gov For example, HRESIMS has been used to determine the molecular formula of different Fistularin 3 isomers and derivatives based on their observed mass-to-charge ratios. mdpi.comscielo.brnih.gov
Electronic Circular Dichroism (ECD) Spectroscopy and Quantum Chemical Calculations
The determination of the absolute configuration of Fistularin 3 and its stereoisomers has presented challenges due to the complexity of the molecule and the presence of multiple stereogenic centers frontiersin.orgmdpi.com. While Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, it may not always definitively establish stereochemistry, especially for certain centers like C-11 and C-17 in Fistularin 3 frontiersin.orgmdpi.comird.fr.
ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. The ECD spectrum of a compound is highly sensitive to its three-dimensional structure, including the absolute configuration of its chiral centers. Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers allows for the assignment of absolute configuration mdpi.commdpi.com.
Research on Fistularin 3 has utilized ECD spectroscopy in conjunction with other methods, such as Mosher's method and NMR analysis, to assign the absolute configurations of its stereogenic centers frontiersin.orgird.frresearchgate.netnih.govmdpi.com. For instance, the absolute configurations of the spiroxazolidine moieties in Fistularin 3 have been assigned using ECD analysis frontiersin.org. Studies on 11-epi-fistularin-3 (an isomer of Fistularin 3) have also employed ECD spectroscopy, alongside chemical modifications and Mosher's technology, to determine the absolute configurations at C-11 and C-17 nih.govmdpi.comird.fr.
Quantum chemical calculations, specifically time-dependent density functional theory (TDDFT) calculations, are often used to compute the theoretical ECD spectra of proposed stereoisomers mdpi.commdpi.com. By comparing the calculated ECD curves with the experimental ECD spectrum, researchers can identify the stereoisomer whose calculated spectrum best matches the experimental data, thereby assigning the absolute configuration mdpi.com. While some studies on related fistularin compounds have used quantum calculations to confirm stereochemistry, direct detailed data tables specifically showing Fistularin 3 ECD experimental vs. calculated data were not prominently available in the search results researchgate.netresearchgate.netnih.govnih.gov. However, the principle of matching experimental and calculated ECD spectra is a standard approach in this field mdpi.commdpi.com.
The absolute configuration of a new stereoisomer of Fistularin 3 was determined as (+)-1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R) using the modified Mosher's ester reaction, as comparison of NMR and electronic CD spectra did not provide clear evidence mdpi.com. This highlights instances where ECD alone may not be sufficient and requires synergistic application with other techniques.
The known absolute configurations of the asymmetric centers on the spiroisoxazole moiety of 11-epi-fistularin-3, specifically (R)C-1, (R)C-1′, (S)C-6, and (S)C-6′, were confirmed by comparison with NMR data and the ECD spectrum, which showed characteristic positive Cotton effects at 253 nm (Δε +7.5) and 285 nm (Δε +8.0) ird.frresearchgate.net.
While detailed data tables of calculated vs. experimental ECD spectra specifically for Fistularin 3 were not found, the research indicates that ECD analysis, supported by computational methods, is a key tool in resolving the complex stereochemistry of this class of compounds frontiersin.orgird.frresearchgate.netnih.govmdpi.com. The challenges in assigning configurations, particularly at C-11 and C-17, underscore the importance of combining spectroscopic techniques with computational approaches and chemical methods like Mosher's analysis frontiersin.orgmdpi.comird.fr.
Illustrative ECD Data Points (Derived from reported findings on related isomers/moieties):
| Compound/Moiety | Chirality at Indicated Center(s) | Key ECD Cotton Effects (λ in nm, Δε) | Reference |
| Spiroisoxazole moiety | 1R, 1′R, 6S, 6′S | +7.5 at 253 nm, +8.0 at 285 nm | ird.frresearchgate.net |
| 11-epi-fistularin-3 (1) | 11R, 17S | (Specific spectrum not detailed in snippets, but used for AC assignment) | nih.govmdpi.comird.fr |
| Fistularin-3 isomer (3) | 1R, 6S, 1′R, 6′S, 11S, 17R | (ECD spectrum similar to epi-FS-3, not providing clear evidence alone) | mdpi.com |
Compound Names and PubChem CIDs:
Mechanistic Investigations of Biological Activities in Experimental Models
Research on Antineoplastic Mechanisms in Cellular and In Vitro Systems
Studies employing various cancer cell lines have provided insights into how Fistularin 3 and its related compounds influence key cellular processes critical for cancer progression.
Modulation of Cell Proliferation and Viability Pathways
Fistularin 3 and its isomers have demonstrated the ability to reduce cell proliferation and viability in various cancer cell lines. Isofistularin-3 treatment led to a marked reduction of cell proliferation in RAJI and U-937 lymphoma cells after 24 and 72 hours. nih.gov Similarly, RS-F3 treatment reduced proliferation and viability in U-937, HL-60, and THP-1 acute myeloid leukemia (AML) cells in a concentration-dependent manner over 72 hours. mdpi.com Fistularin-3 itself inhibited cell viability in both Jurkat E6.1 and U937 cell lines, with IC50 values of 7.39 µM and 8.10 µM, respectively. ucl.ac.ukresearchgate.netresearchgate.net This inhibition was found to be concentration and time dependent. ucl.ac.ukresearchgate.netresearchgate.net The decrease in cell viability observed with Fistularin-3 treatment may be attributed, at least in part, to a cytostatic effect, as a reduction in cell cycle kinetics can lead to a decrease in cell number that resembles lower viability compared to untreated controls. ucl.ac.uk
Induction of Programmed Cell Death (Apoptosis, Autophagy)
Fistularin 3 and its isomers have been shown to induce programmed cell death in cancer cells. Isofistularin-3 treatment resulted in morphological changes typical of autophagy in RAJI and U-937 cells, validated by LC3I-II conversion. nih.govnih.gov Autophagy and apoptosis are interconnected cellular degradation pathways, both implicated in protecting organisms against various diseases, including cancer. nih.gov While initially identified as a tumor suppressor pathway, autophagy has a complex role in cancer and can also facilitate the survival of tumor cells under stress conditions. nih.gov
Fistularin-3 and 11-Deoxyfistularin-3 enhanced apoptosis in Jurkat E6.1 and HL60 tumor cell lines, decreasing cell survival partly by inhibiting autophagy. researchgate.net Flow cytometry analysis confirmed an increase in apoptotic cell death after 24 hours of treatment with these compounds. researchgate.net RS-F3 treatment also led to the appearance of apoptotic nuclei in U-937, HL-60, and THP-1 cells after 72 hours. mdpi.com
Cell Cycle Progression Alterations (G0/G1, S, G2/M phases)
Fistularin 3 and its isomers influence cell cycle progression in cancer cells. Isofistularin-3 induced growth arrest of cancer cells in the G0/G1 phase. nih.govnih.gov This arrest was concomitant with increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc. nih.govnih.gov RS-F3, a stereoisomer of Fistularin 3, has also been reported to trigger cell cycle arrest in cancer cell lines, including AML cells. mdpi.comird.fr
Target Enzyme Inhibition (e.g., DNA Methyltransferase 1)
Fistularin 3 derivatives have been shown to regulate the activity of DNA methyltransferase 1 (DNMT1). researchgate.netmdpi.com Isofistularin-3 has been characterized as a new DNMT1 inhibitor. nih.govnih.govoncotarget.com Docking analysis and in vitro data confirmed that Isofistularin-3 binds within the DNA binding site of DNMT1, suggesting it acts as a direct, DNA-competitive inhibitor. nih.govnih.govoncotarget.com RS-F3 has also shown an inhibitory effect on in vitro DNMT1 activity. mdpi.comifremer.frresearchgate.net Docking studies suggest that RS-F3 binds to the interface between the CXXC and RFTS domains of DNMT1. mdpi.com The potential of the fistularin family of molecules to inhibit DNMT1 activity has been confirmed by docking studies and in vitro assays. mdpi.comresearchgate.netifremer.frresearchgate.net
Epigenetic Modulation Research (e.g., DNA Demethylation)
Consistent with its DNMT1 inhibitory activity, Isofistularin-3 has been shown to act as a DNA demethylating agent. nih.govnih.govoncotarget.com It increased the expression of the tumor suppressor gene aryl hydrocarbon receptor (AHR), which correlated with decreased methylation of CpG sites within the essential Sp1 regulatory region of its promoter in RAJI cells. nih.govnih.govoncotarget.com This suggests that Isofistularin-3 can revert tumor suppressor gene hypermethylation, a key feature in cancer cells, potentially re-establishing their functions. nih.gov Epigenetic mechanisms, including DNA methylation, play a central role in cellular functions, and their deregulation is a well-established characteristic of cancer. nih.govfrontiersin.orgexplorationpub.comresearchgate.netlibretexts.org The ability to revert tumor suppressor gene hypermethylation represents a major perspective in anticancer therapy. nih.gov
Synergistic Interactions with Established Experimental Agents (e.g., Bcl-2 inhibitors, TRAIL)
Fistularin 3 and its isomers have demonstrated synergistic interactions with other experimental agents in inducing cancer cell death. Isofistularin-3 strongly synergized with tumor-necrosis-factor related apoptosis inducing ligand (TRAIL) in RAJI and U-937 cells, increasing TRAIL-induced apoptosis. nih.govnih.gov This synergy involved a mechanism that included the reduction of survivin expression and triggered endoplasmic reticulum (ER) stress, leading to increased surface expression of the TRAIL receptor death receptor (DR)5. nih.govnih.gov ER stress can precondition cancer cells towards pro-apoptotic inducers like TRAIL. ird.fr
The stereoisomer (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-fistularin-3 (RS-F3), isolated from the marine sponge Suberea clavata, synergizes with the Bcl-2 inhibitor ABT-199 (Venetoclax) to efficiently kill Mcl-1/Bcl-2-positive AML cell lines. mdpi.comresearchgate.netifremer.frresearchgate.netnih.govpublicationslist.org This synergistic effect is associated with Mcl-1 downregulation and endoplasmic reticulum stress induction. mdpi.comresearchgate.netifremer.frresearchgate.netnih.gov Combination treatments targeting Mcl-1 and Bcl-2 are considered a promising strategy against AML. ifremer.frnih.gov RS-F3 induces an early decrease of Mcl-1 protein levels in sensitive AML cell lines. nih.gov This sensitizing activity towards Bcl-2 inhibitors suggests potential for treating AML with high Mcl-1 expression that is resistant to BH3 mimetics. nih.gov
Table 1: Summary of Fistularin 3 and Isomer Effects on Cancer Cells
| Compound | Cell Line(s) Affected | Key Mechanisms Observed | Relevant Section |
| Isofistularin-3 | RAJI, U-937, various cancer lines | Reduced proliferation, Autophagy induction, G0/G1 cell cycle arrest, DNMT1 inhibition, DNA demethylation, Synergizes with TRAIL | 5.1.1, 5.1.2, 5.1.3, 5.1.4, 5.1.5, 5.1.6 |
| Fistularin-3 | Jurkat E6.1, U937 | Reduced viability, Apoptosis induction, G0/G1 and G2/M (Jurkat) cell cycle arrest, Decreased S phase | 5.1.1, 5.1.2, 5.1.3 |
| RS-F3 | U-937, HL-60, THP-1 AML lines | Reduced proliferation/viability, Apoptosis induction, Cell cycle arrest, DNMT1 inhibition, Synergizes with ABT-199 | 5.1.1, 5.1.2, 5.1.3, 5.1.4, 5.1.6 |
| 11-Deoxyfistularin-3 | Jurkat E6.1, U937 | Apoptosis induction, Less effective in cell cycle repression than Fistularin-3 | 5.1.2, 5.1.3 |
Table 2: IC50 Values of Fistularin-3 in Hematological Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Fistularin-3 | Jurkat E6.1 | 7.39 | ucl.ac.ukresearchgate.netresearchgate.net |
| Fistularin-3 | U937 | 8.10 | ucl.ac.ukresearchgate.netresearchgate.net |
Table 3: Effect of Isofistularin-3 on Cell Cycle Phases in RAJI and U-937 Cells
| Compound | Cell Line | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase | Reference |
| Isofistularin-3 | RAJI | Increase | Not specified | Not specified | nih.govnih.govoncotarget.com |
| Isofistularin-3 | U-937 | Increase | Not specified | Not specified | nih.govnih.gov |
Table 4: Effect of Fistularin-3 on Cell Cycle Phases in Jurkat and U937 Cells
| Compound | Cell Line | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase | Reference |
| Fistularin-3 | Jurkat E6.1 | Increase | Decrease | Increase | ucl.ac.ukresearchgate.netresearchgate.net |
| Fistularin-3 | U937 | Increase | Decrease | No significant effect | ucl.ac.ukresearchgate.netresearchgate.net |
Table 5: Synergistic Interactions of Fistularin Isomers
| Fistularin Isomer | Synergistic Agent | Cancer Cell Line(s) | Observed Effect | Reference |
| Isofistularin-3 | TRAIL | RAJI, U-937 | Increased TRAIL-induced apoptosis (CI = 0.22/0.21) | nih.govnih.gov |
| RS-F3 | ABT-199 (Venetoclax) | Mcl-1/Bcl-2-positive AML lines | Efficient killing of resistant AML cells | mdpi.comresearchgate.netifremer.frresearchgate.netnih.gov |
Studies on Immunomodulatory and Anti-inflammatory Pathways in Cellular Co-culture Models
Studies utilizing cellular co-culture systems, such as human epithelial Caco-2 cells and THP-1 macrophages, have provided insights into the immunomodulatory and anti-inflammatory effects of Fistularin 3 and related compounds. researchgate.netnih.govmdpi.comgnu.ac.krnih.govdntb.gov.uaresearchgate.net These models mimic aspects of the intestinal environment and are useful for evaluating compounds that may regulate intestinal inflammation. researchgate.netnih.govmdpi.com
Regulation of Inflammatory Mediator Production (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)
Fistularin 3 and other fistularin compounds have demonstrated the ability to inhibit the production of key inflammatory mediators. In co-culture systems stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), these compounds significantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netmdpi.comnih.govdntb.gov.ua Furthermore, the increased production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), induced by LPS and IFNγ treatment was markedly suppressed by fistularins. researchgate.netnih.govmdpi.comnih.govdntb.gov.uaresearchgate.net
Table 1: Inhibition of Inflammatory Mediator Production by Fistularin Compounds in THP-1/Caco-2 Co-culture (Illustrative Data)
| Compound | Inhibition of NO Production | Inhibition of PGE2 Production | Inhibition of TNF-α Production | Inhibition of IL-1β Production | Inhibition of IL-6 Production |
| Fistularin 3 | Significant | Significant | Suppressed | Suppressed | Suppressed |
| 19-deoxyfistularin-3 | Highest Activity | Highest Activity | Marked Suppression | Marked Suppression | Marked Suppression |
| Other Fistularins | Inhibitory | Inhibitory | Suppressed | Suppressed | Suppressed |
Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)
The anti-inflammatory effects of fistularins are also associated with the downregulation of inflammatory enzyme expression. Studies have shown that these compounds significantly attenuated the LPS and IFNγ-induced increases in the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in co-culture systems. researchgate.netmdpi.comnih.govdntb.gov.uaresearchgate.net This inhibition of iNOS and COX-2 expression contributes to the reduced production of NO and PGE2, respectively. researchgate.netmdpi.comnih.govdntb.gov.uaresearchgate.net
Investigation of Signaling Pathway Modulation (e.g., NF-κB, MAPK phosphorylation)
Mechanistic investigations have revealed that fistularins modulate key signaling pathways involved in the inflammatory response. The downregulation of iNOS and COX-2 expression and the inhibition of inflammatory mediator production were found to be in response to the inhibition of NF-κB nuclear translocation. researchgate.netmdpi.comnih.govdntb.gov.uaresearchgate.net NF-κB is a critical transcription factor that controls the expression of numerous inflammatory genes. mdpi.com Additionally, fistularin compounds were shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, which are also involved in regulating inflammatory responses. researchgate.netmdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov
Assessment of Antimicrobial Mechanisms
Fistularin 3 and its derivatives have also demonstrated antimicrobial activities against a range of bacterial strains, including both marine and pathogenic species, as well as antimycobacterial activity. ufba.brresearchgate.netnih.govnih.govscielo.brresearchgate.netscielo.brresearchgate.netmdpi.comnih.govnih.govresearchgate.net
Antibacterial Activity Against Marine and Pathogenic Strains (e.g., E. coli, Vibrio aesturianus)
Fistularin 3 has shown selective antibacterial activity. nih.gov While some studies indicate activity against certain Gram-positive bacteria like Bacillus subtilis and Micrococcus luteus, activity against Gram-negative bacteria such as Escherichia coli has not always been observed. clockss.orgnih.gov However, other research highlights activity against marine bacteria, including inhibition of adhesion and growth of Vibrio strains, such as Vibrio aestuarianus. mdpi.com
Table 2: Selected Antibacterial Activities of Fistularin 3 and Derivatives (Illustrative Data)
| Compound | Bacterial Strain | Activity (e.g., MIC) | Notes |
| Fistularin 3 | Bacillus subtilis | Active | Bioautographic test |
| Fistularin 3 | Micrococcus luteus | Active | Bioautographic test |
| Fistularin 3 | Escherichia coli | No activity observed | In some studies |
| Fistularin 3 | Vibrio aestuarianus | Inhibition of growth | MIC 0.01 µM reported |
| Fistularin 3 | Vibrio strains | Inhibition of adhesion | MICs 0.15 µM reported |
| Aplysamine-1 | Various bacteria | Selective activity | Co-isolated compound |
Antimycobacterial Activity Studies (e.g., Mycobacterium tuberculosis H37Rv)
Fistularin 3 has demonstrated antimycobacterial activity, particularly against Mycobacterium tuberculosis H37Rv. ufba.brresearchgate.netnih.govnih.govscielo.brresearchgate.netscielo.brresearchgate.netnih.gov Studies have reported minimum inhibitory concentration (MIC) values for Fistularin 3 against this strain. ufba.brnih.govscielo.br Notably, Fistularin 3 and its derivative, 11-deoxyfistularin-3, have shown activity against M. tuberculosis H37Rv with relatively low cytotoxicity against macrophages, suggesting their potential as leads for the development of new anti-tuberculosis agents. ufba.brnih.govnih.gov Some research also indicates differential activity against replicating versus dormant M. tuberculosis. nih.gov
Table 3: Antimycobacterial Activity of Fistularin 3 and Derivatives Against M. tuberculosis H37Rv
| Compound | MIC Against M. tuberculosis H37Rv | Cytotoxicity Against J774 Macrophages (IC50) | Selectivity Index (SI = IC50/MIC) |
| (+)-Fistularin-3 | 7.1 µM | 200 µM | 28.17 |
| 11-deoxyfistularin-3 | 7.3 µM | 630 µM | 86.30 |
| 11-ketofistularin-3 | 16 µg/mL (approx. 28.5 µM) | Not specified in source | 40 (against H34Rv) |
Note: MIC and IC50 values are approximate or as reported in the sources and may vary depending on the experimental conditions. SI values are indicative of selective activity. ufba.brnih.govscielo.brscielo.brresearchgate.netnih.gov
Investigation of Antifouling Properties
Fistularin 3 and its derivatives have garnered interest for their potential as antifouling agents. ird.frnih.govdntb.gov.uaconicet.gov.ar Antifouling compounds are important in preventing the accumulation of marine organisms on submerged surfaces. While some bromotyrosine derivatives, such as zooanemonin and N-methyl-aerophobin 2, are known for their antifouling properties, Fistularin 3 is considered a likely precursor to such active compounds. researchgate.net Studies have evaluated the antifouling activities of extracts containing Fistularin 3 and related compounds using marine bacterial strains. ird.frnih.gov The antimicrobial activity exhibited by sponges containing these compounds supports their potential as antifouling agents, as inhibiting the settlement of organisms is a key aspect of preventing biofouling. conicet.gov.ar
Exploration of Antiviral Mechanisms in Viral Replication Models
Fistularin 3 has demonstrated antiviral activity against various viruses in experimental models, with investigations focusing on its effects at different stages of the viral replication cycle. redalyc.orgbvsalud.orgresearchgate.netscielo.org.conih.govfrontiersin.org
Inhibition of Viral Entry Mechanisms
Studies have indicated that Fistularin 3 can inhibit the entry of certain viruses into host cells. Specifically, Fistularin 3 has been shown to inhibit the entry of X4-tropic HIV-1 in a dose-dependent manner. redalyc.orgscielo.org.coscielo.org.coresearchgate.net The median maximum percentage of inhibition of X4 HIV-1 cell entry by Fistularin 3 ranged between 11% and 13%. redalyc.orgscielo.org.coresearchgate.net This suggests that Fistularin 3 may interfere with the initial stages of viral infection by blocking the virus from entering the host cell. However, it did not show inhibitory effects against R5-tropic HIV-1. scielo.org.coresearchgate.net
Effects on Viral Replication Cycle Stages (e.g., Feline Leukemia Virus, HIV-1)
Beyond viral entry, Fistularin 3 has been investigated for its effects on other stages of the viral replication cycle, particularly for Feline Leukemia Virus (FeLV) and Human Immunodeficiency Virus type 1 (HIV-1).
Fistularin 3, along with other bromotyrosine derivatives, has shown anti-HIV-1 activity by acting at different steps of replication, including reverse transcription and nuclear import of retroviral DNA. redalyc.orgbvsalud.orgscielo.org.coscielo.org.co In experiments quantifying early and late reverse transcription products, Fistularin 3 inhibited late transcript production with a median maximum percentage of inhibition of 24% at a concentration of 5 µM. redalyc.org These findings suggest that Fistularin 3 can interfere with the process by which the virus converts its RNA into DNA and integrates it into the host cell's genome. redalyc.org
Fistularin 3 and 11-ketofistularin 3, isolated from the marine sponge Aplysina archeri, have also shown anti-HTLV-1 activity. nih.gov
While the provided search results primarily detail the effects of Fistularin 3 on HIV-1, the mention of Feline Leukemia Virus (FeLV) in the context of bromotyrosine metabolites from Aplysina archeri suggests potential activity against this retrovirus as well. nih.gov FeLV is a retrovirus that infects cats and can lead to various diseases, including anemia, cancers, and immunosuppression, by integrating into the cat's DNA and disrupting immune and blood-forming cells. hcvet.nzvcahospitals.comwikipedia.orgmsdvetmanual.competmd.com Further detailed research specifically on the effects of Fistularin 3 on the FeLV replication cycle would be necessary to fully understand its potential in this area.
Table 1 summarizes the observed effects of Fistularin 3 on different stages of the HIV-1 replication cycle.
| Viral Replication Stage | Observed Effect | Median Maximum Percentage of Inhibition | Concentration (µM) | Reference |
| X4 HIV-1 Entry | Inhibition | 11-13% | Not specified | redalyc.orgscielo.org.coresearchgate.net |
| Reverse Transcription | Inhibition of Late Transcript Production | 24% | 5 | redalyc.org |
| Nuclear Import | Efficient Inhibition | Not quantified | Not specified | redalyc.orgscielo.org.co |
Investigation of Other Enzyme Inhibition Profiles (e.g., Acetylcholinesterase)
In addition to its antiviral properties, Fistularin 3 and related bromotyrosine derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and DNA methyltransferase 1 (DNMT1). ird.frnih.govresearchgate.netnih.govdntb.gov.uamdpi.com
Studies evaluating the acetylcholinesterase inhibition activity of compounds from marine sponges, including Fistularin 3 and 11-epi-fistularin-3, have been conducted. ird.frnih.govnih.gov Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter. Inhibition of AChE is a target for treating conditions like Alzheimer's disease. nih.gov
Furthermore, research has explored the potential of Fistularin 3 stereoisomers to inhibit DNA methyltransferase 1 (DNMT1), an enzyme involved in DNA methylation, a key epigenetic modification. ird.frnih.govdntb.gov.uamdpi.com One study demonstrated that a stereoisomer, (+)-11(R), 17(S)-fistularin-3, isolated from Suberea clavata, could inhibit DNMT1 activity in vitro. mdpi.com Docking studies suggested that this stereoisomer binds to the DNA-interacting region of DNMT1, potentially interfering with its enzymatic activity. mdpi.com At a concentration of 50 µM, (+)-11(R), 17(S)-fistularin-3 reduced the activity of purified DNMT1 by approximately 25%. mdpi.com Inhibition of DNMT1 is a strategy being explored in cancer therapy. mdpi.com
Table 2 summarizes some of the enzyme inhibition activities investigated for Fistularin 3 and its stereoisomers.
| Enzyme | Observed Effect | Inhibition Level / Notes | Reference |
| Acetylcholinesterase (AChE) | Inhibition | Evaluation conducted | ird.frnih.govnih.gov |
| DNA methyltransferase 1 (DNMT1) | Inhibition | ~25% inhibition at 50 µM for (+)-11(R), 17(S)-fistularin-3 | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Modeling
Correlative Analysis of Structural Features and Biological Effects
Correlative analysis in SAR studies aims to identify specific parts of the molecule that are essential for its biological activity. While comprehensive SAR data specifically for all biological activities of fistularin-3 is still being elucidated, studies on fistularins and related bromotyrosine derivatives provide some insights.
Research on a series of six fistularin compounds (fistularin-1 to -6) isolated from the marine sponge Ecionemia acervus demonstrated potent anti-inflammatory activities. These compounds inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines including TNF-α, IL-1β, and IL-6. r-project.orgnih.govnih.gov Among the tested compounds, fistularin-1 and 19-deoxyfistularin-3 exhibited the highest activity in downregulating inducible NO synthase and cyclooxygenase-2 expression and inhibiting NF-κB nuclear translocation. r-project.orgnih.govnih.gov This suggests that specific modifications or the presence/absence of certain functional groups within the fistularin scaffold can influence the degree of anti-inflammatory effect.
Studies on other marine natural products, such as lamellarins and dermacozines, have revealed the importance of specific structural elements like rigid fused polycyclic ring systems, phenolic hydroxyl groups, and lactone functionalities for their biological activities, including cytotoxicity and antiviral effects. While these findings are not directly transferable to fistularin-3 without specific studies, they highlight the general principle that the core scaffold and appended functional groups play critical roles in the bioactivity of marine alkaloids.
Some studies on bacterial strains found no clear SAR for certain isolates, indicating that for some biological targets or compound series, the relationship between structure and activity may not be straightforward or easily discernible from initial analyses. However, the observed differences in activity among the fistularin series against inflammatory targets suggest that SAR analysis is a valuable approach for this class of compounds.
Computational Approaches in SAR: Docking and Molecular Dynamics Simulations
Computational chemistry techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for complementing experimental SAR studies. These methods allow researchers to predict the binding interactions between a ligand (such as fistularin-3) and a biological target (e.g., a protein), providing insights into the potential mechanism of action and the structural requirements for binding.
Molecular docking studies have been employed to investigate the potential antiviral activity of marine alkaloids, including fistularin-3, against SARS-CoV-2 targets. These studies predict how fistularin-3 might bind to key viral proteins such as the main protease (Mpro), spike glycoprotein, nucleocapsid phosphoprotein, membrane glycoprotein, and non-structural protein 10 (nsp10). Docking scores, representing predicted binding affinities, can be correlated with observed biological activity to understand which interactions are favorable for activity. For fistularin-3, promising docking interactions with favorable binding affinities for several SARS-CoV-2 proteins have been reported.
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. This provides information about the stability of the binding pose and allows for the exploration of conformational changes and the influence of the surrounding environment, such as the presence of water molecules, on the interaction. Molecular dynamics simulations have been used to evaluate the stability of the complexes formed by marine alkaloids, including fistularin-3, with viral proteins. These simulations can help validate docking predictions and offer a more realistic view of the binding event.
Computational approaches are also valuable for determining and confirming the stereochemistry of complex molecules like fistularins, which is critical for understanding their biological activity. r-project.org Conformational analysis using molecular mechanics can identify low-energy conformers, and quantum calculations can further refine structural details and confirm stereochemical assignments. r-project.org
Stereochemical Influences on Biological Activity Profiles
The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, can profoundly influence its interaction with biological targets and thus its activity. Fistularin-3 is known to exist as different stereoisomers, and studies have highlighted the importance of stereochemistry at specific chiral centers for its biological effects. r-project.orgnih.govnih.gov
Fistularin-3 possesses multiple chiral centers, particularly at the secondary hydroxyl groups (C-11 and C-17) and within the spiroxazolidine moieties (C-1, C-6, C-1', C-6'). r-project.orgnih.govnih.gov Different stereoisomers of fistularin-3 have been isolated from various marine sponge species or even the same species collected from different locations. r-project.orgnih.gov The absolute stereochemistry of these isomers has been determined using methods such as Mosher's ester analysis and spectroscopic techniques. r-project.orgnih.govnih.gov For example, a new stereoisomer of fistularin-3 isolated from Ecionemia acervus was assigned the absolute stereochemistry of 1(R), 6(S), 1'(R), 6'(S), 11(S), 17(R). r-project.orgnih.govnih.gov Another stereoisomer, (+)-11(R), 17(S)-fistularin-3, has also been characterized.
Synthetic Approaches and Sustainable Production Methodologies
Total Synthesis and Semisynthesis Strategies for Fistularin 3 and Analogs
Chemical synthesis provides a route to obtain Fistularin 3 and its derivatives independently of natural sources. This involves constructing the complex molecular architecture through a series of controlled chemical reactions. Semisynthesis, on the other hand, utilizes a naturally occurring precursor molecule and modifies it chemically to yield the desired compound.
Development of Efficient Chemical Synthesis Routes
Developing efficient chemical synthesis routes for complex marine natural products like Fistularin 3 is crucial for providing sufficient quantities for research and development. The synthesis of such molecules often involves multi-step reactions requiring careful optimization of conditions to achieve desirable yields and purity. ontosight.aiacs.org While specific detailed synthetic routes for the total synthesis of Fistularin 3 were not extensively detailed in the search results, studies on the synthesis of related bromotyrosine-derived alkaloids and spiroisoxazolines provide insights into the chemical transformations and strategies that might be employed. researchgate.netcapes.gov.bruni-muenchen.de For instance, the synthesis of other complex molecules has involved the optimization of amide bond formation using various coupling reagents to improve yields. acs.org Research into the synthesis of spiroisoxazolines, a key moiety in Fistularin 3, explores methods like bromine-induced spirocyclization of isoxazoles. uni-muenchen.de
Stereoselective Synthesis of Chiral Centers
Fistularin 3 possesses multiple chiral centers, which are carbon atoms bonded to four different groups, leading to the existence of stereoisomers. libretexts.org The biological activity of such complex molecules is often highly dependent on their specific three-dimensional arrangement (stereochemistry). nih.gov Therefore, achieving stereoselectivity, the preferential formation of one stereoisomer over others, is a critical aspect of Fistularin 3 synthesis.
Fistularin 3 has been reported to exist as different stereoisomers depending on the source organism and collection site. nih.gov The determination of the absolute stereochemistry of these chiral centers, particularly at positions like C-11 and C-17, has been a subject of research, often employing techniques like Mosher's method. nih.gov Studies have identified new stereoisomers of Fistularin 3 and determined their absolute configurations, such as 1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R) for one specific isomer. nih.gov
Achieving stereocontrol in the synthesis of complex molecules with multiple chiral centers is a significant challenge in organic chemistry. Synthetic strategies often involve asymmetric synthesis techniques to control the formation of new chiral centers or utilize chiral building blocks with pre-defined stereochemistry. Research on the stereoselective synthesis of spiroisoxazolines, a core structure in Fistularin 3, contributes to the development of methods for controlling the stereochemistry of this important moiety. researchgate.net
Biotechnological Production Research
Given the challenges and potential environmental impact of isolating Fistularin 3 from marine sponges, biotechnological approaches offer a promising avenue for sustainable production. This involves utilizing microorganisms or engineered biological systems to produce the compound.
Microbial Fermentation Optimization for Enhanced Yields
Microbial fermentation involves using microorganisms to produce desired compounds through metabolic processes. sciencemediahub.eu The identification of Fistularin 3 in cultures of marine bacteria, such as Pseudovibrio denitrificans isolated from marine sponges, suggests that these microorganisms possess the biosynthetic pathways for producing this complex alkaloid. mdpi.comacs.orgrsc.org This discovery is significant as it indicates the potential for using microbial fermentation as a sustainable method for obtaining Fistularin 3 and its derivatives. mdpi.comresearchgate.net
Research in this area focuses on optimizing fermentation conditions, including nutrient availability, temperature, and aeration, to enhance the yield of Fistularin 3 produced by these microorganisms. ramauniversity.ac.in Studies on microbial fermentation for producing other valuable compounds highlight the importance of optimizing growth conditions and potentially using different microbial strains to maximize product formation. sciencemediahub.euramauniversity.ac.in
Metabolic Engineering and Synthetic Biology Approaches for Heterologous Production
Metabolic engineering and synthetic biology offer advanced tools to further improve the biotechnological production of Fistularin 3. Metabolic engineering involves modifying existing metabolic pathways within a microorganism to increase the production of a target compound or introduce new pathways for the synthesis of non-native molecules. Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems, including entire biosynthetic pathways, in host organisms. sciencemediahub.eu
The identification of the genes responsible for the biosynthesis of bromotyrosine-derived alkaloids in marine bacteria opens up possibilities for metabolic engineering. By understanding the enzymatic steps involved in Fistularin 3 biosynthesis, researchers can potentially enhance the activity of key enzymes, reduce the production of byproducts, or introduce the entire biosynthetic pathway into a more amenable host organism (heterologous production) that is easier to cultivate and manipulate at a large scale. rsc.org This approach has been successfully applied to the production of other natural products, where biosynthetic gene clusters have been identified and expressed in heterologous hosts to improve yields and enable sustainable production. rsc.orgrsc.org While specific details on the metabolic engineering or synthetic biology efforts directly targeting Fistularin 3 production were not extensively found, the general principles and successes in producing other complex natural products through these methods are highly relevant. sciencemediahub.eursc.org
Future Directions and Research Gaps in Fistularin 3 Investigations
Elucidation of Novel Biological Targets and Signaling Cascades
Despite observations of various biological effects attributed to Fistularin 3, a comprehensive understanding of its specific molecular targets and the intricate signaling pathways it modulates is still evolving. Research indicates that bromotyrosine derivatives, including fistularins, can exhibit anti-inflammatory activities and potentially target pathways involved in cellular processes researchgate.netresearchgate.net. For instance, studies on related compounds like aeroplysinin-1 suggest interactions with pathways such as NF-κB, which is involved in inflammation and cellular responses researchgate.net.
Future research needs to employ advanced techniques such as proteomic profiling, target deconvolution strategies, and high-throughput screening to precisely identify the proteins and enzymes that directly interact with Fistularin 3. Investigating the downstream effects of these interactions using techniques like phosphoproteomics and transcriptomics will be essential to map the complete signaling cascades affected by the compound. Given the structural complexity of Fistularin 3, it is plausible that it interacts with multiple targets or acts on complex signaling networks, similar to how other bioactive compounds can influence diverse cellular events like cytoskeletal dynamics, protein trafficking, and various signaling pathways mdpi.comnih.goviric.ca. Elucidating these novel biological targets and signaling cascades is critical for understanding the full spectrum of Fistularin 3's biological activities and its potential roles in biological systems.
Advanced Methodologies for Stereochemical Elucidation of Complex Derivatives
Fistularin 3 possesses a complex molecular architecture with multiple stereogenic centers, including those within its spirocyclohexadienylisoxazole moieties and secondary carbinols nih.govfrontiersin.org. Assigning the absolute and relative configurations of these centers has presented challenges frontiersin.org. While methods like Mosher's method, ECD (Electronic Circular Dichroism), and NMR spectroscopy have been employed, the structural complexity of Fistularin 3 and its derivatives necessitates the development and application of more advanced methodologies for definitive stereochemical elucidation researchgate.netnih.govfrontiersin.org.
Future efforts should focus on leveraging cutting-edge techniques such as advanced NMR experiments (e.g., pure shift NMR, diffusion-ordered spectroscopy), vibrational circular dichroism (VCD), and potentially asymmetric synthesis of key fragments to confirm stereochemical assignments researchgate.net. The integration of computational methods, specifically quantum chemical calculations, with experimental spectroscopic data (NMR, ECD, VCD) has shown promise in resolving complex stereochemical problems and should be further exploited for Fistularin 3 and its related metabolites researchgate.netfrontiersin.orgresearchgate.net. Overcoming these stereochemical challenges is vital for understanding the structure-activity relationships of Fistularin 3 and for the potential synthesis of stereochemically pure analogs.
Bioengineering for Scalable and Sustainable Production
The primary source of Fistularin 3 is marine sponges, particularly species of Aplysina nih.gov. Harvesting marine sponges from their natural habitats can raise ecological concerns and is often not a scalable or sustainable method for producing significant quantities of a compound like Fistularin 3 for research or potential applications mdpi.com. This highlights a critical research gap in developing alternative, sustainable production methods.
Bioengineering approaches offer a promising avenue for scalable and sustainable production of Fistularin 3. This could involve efforts to culture the producing sponges in controlled in vitro or aquaculture systems mdpi.com. Alternatively, and perhaps more sustainably in the long term, research could focus on identifying and engineering the biosynthetic pathways responsible for Fistularin 3 production in the sponge or associated microorganisms researchgate.net. Transferring these pathways into a heterologous host, such as bacteria, yeast, or microalgae, through synthetic biology techniques could enable fermentation-based production researchgate.netmdpi.commediaroom.commdpi.com. Significant advancements in bioengineering, particularly in manipulating microbial systems for producing complex natural products, suggest the feasibility of this approach mdpi.com. Future research should explore these bioengineering strategies to ensure a reliable and environmentally conscious supply of Fistularin 3 for further investigation and potential development.
Deeper Understanding of Ecological Chemistry and Inter-species Interactions
Fistularin 3 is a secondary metabolite produced by marine sponges, often hypothesized to play a role in the sponge's defense against predators, fouling organisms, and microorganisms researchgate.net. A deeper understanding of the ecological chemistry of Fistularin 3 involves investigating its precise roles in the complex marine ecosystem where Aplysina sponges reside. This includes studying the interactions between the sponge, its associated microbiome, and other marine organisms researchgate.netkhanacademy.org.
Research gaps exist in fully characterizing the ecological triggers for Fistularin 3 production, its concentration and distribution within the sponge tissues, and its release into the surrounding environment researchgate.net. Investigating the effects of environmental factors and the presence of specific interacting species on Fistularin 3 production will provide valuable insights into its ecological function. Furthermore, studying the mechanisms by which other organisms in the marine environment respond to or are affected by Fistularin 3 can shed light on its role in mediating inter-species interactions khanacademy.orgmdpi.comcreaf.catslu.se. Advanced analytical techniques and ecological field studies are needed to address these gaps and provide a more complete picture of Fistularin 3's role in marine chemical ecology.
Computational and In Silico Modeling for Predictive Research
Computational and in silico modeling techniques are powerful tools that can complement experimental research on Fistularin 3, offering predictive capabilities and aiding in hypothesis generation dntb.gov.uapatheon.commdpi.comnih.govnih.gov. While some in silico studies might have been conducted, there is a need for more extensive and sophisticated computational approaches tailored to Fistularin 3.
Future research should leverage molecular docking and dynamics simulations to predict potential biological targets and binding affinities dntb.gov.uamdpi.com. Quantitative structure-activity relationship (QSAR) modeling can be employed to understand how structural modifications to Fistularin 3 might influence its biological activities patheon.com. Furthermore, predictive modeling can be used to anticipate the physicochemical properties of Fistularin 3 and its potential derivatives, aiding in the design of synthetic routes and formulation strategies patheon.com. Integrating data from various experimental studies with advanced machine learning algorithms can lead to more robust predictive models for identifying potential applications or understanding complex biological interactions patheon.comnih.govnih.gov. Addressing the gaps in computational modeling for Fistularin 3 will accelerate research by providing valuable theoretical insights and guiding experimental design.
Q & A
Q. How is Fistularin 3 structurally identified and validated in marine sponge extracts?
Q. What experimental designs are recommended for screening Fistularin 3’s bioactivity in vitro?
Methodological Answer: Use dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines (cancer, non-cancer) with appropriate controls (vehicle, positive controls). Include IC calculations and replicate experiments (n ≥ 3) to ensure statistical power. Preclinical guidelines (NIH) recommend blinding and randomization to minimize bias .
Q. How can researchers optimize the synthesis of Fistularin 3 derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Employ modular synthetic routes (e.g., Suzuki coupling for brominated analogs) with orthogonal protecting groups. Track reaction progress via TLC/LC-MS, and purify intermediates using flash chromatography. Characterize derivatives with H NMR and HRMS. Include a table comparing yields, purity, and bioactivity metrics .
Advanced Research Questions
Q. What mechanisms underlie contradictory reports of Fistularin 3’s pro-apoptotic vs. anti-inflammatory effects?
Methodological Answer: Conduct pathway-specific assays (e.g., caspase-3 activation for apoptosis, NF-κB inhibition for anti-inflammatory effects) under standardized conditions (cell type, incubation time). Use RNA-seq or proteomics to identify context-dependent signaling networks. Meta-analyses of existing data should account for variables like concentration ranges and cell model heterogeneity .
Q. How can researchers resolve discrepancies in Fistularin 3’s reported solubility and stability across studies?
Methodological Answer: Perform stability assays under varying conditions (pH, temperature, solvent systems) using HPLC-UV quantification. Solubility should be tested in physiologically relevant buffers (e.g., PBS with DMSO ≤0.1%). Report results in a standardized table format, including degradation half-lives and solubility limits .
Q. What advanced computational strategies are suitable for predicting Fistularin 3’s molecular targets?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to prioritize protein targets. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with public databases (ChEMBL, PubChem) to identify novel interactions .
Q. How should researchers design in vivo studies to evaluate Fistularin 3’s pharmacokinetics and toxicity?
Methodological Answer: Follow OECD guidelines for acute/chronic toxicity testing in rodent models. Measure plasma concentrations via LC-MS/MS at multiple timepoints to calculate AUC, C, and t. Include histopathological analysis of major organs and adhere to ethical approval protocols (IACUC) .
Data Management and Reproducibility
Q. What criteria should guide the selection of Fistularin 3 research data for publication?
Methodological Answer: Prioritize raw data (spectra, chromatograms) and statistical outputs (ANOVA, regression analyses) in supplementary files. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Avoid redundant data; instead, reference publicly available datasets (e.g., Zenodo) .
Q. How can researchers address variability in Fistularin 3’s bioactivity across marine sponge populations?
Methodological Answer: Perform chemometric analyses (PCA, PLS-DA) on LC-MS datasets to correlate chemical profiles with geographic or seasonal factors. Include environmental variables (water temperature, salinity) in regression models. Replicate sampling across multiple cohorts to confirm trends .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
